molecular formula C17H20F3NO4 B7896772 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7896772
M. Wt: 359.34 g/mol
InChI Key: YEIKSWABWWUHCZ-NEPJUHHUSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2-(trifluoromethyl)phenyl substituent at the C4 position. The trifluoromethyl group (-CF₃) confers strong electron-withdrawing properties, while the Boc group enhances solubility and stability during synthetic processes. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or small-molecule inhibitors targeting enzymes or receptors .

Properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIKSWABWWUHCZ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 169248-97-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20F3NO4C_{17}H_{20}F_{3}NO_{4}. The trifluoromethyl group and the tert-butoxycarbonyl moiety contribute to its unique chemical properties, which may enhance its biological activity.

1. Inhibition of Retinol-Binding Protein 4 (RBP4)

Research indicates that compounds with similar structures can inhibit RBP4, which is implicated in metabolic disorders. For instance, a related compound demonstrated a reduction in serum RBP4 levels by over 75% in rodent models, suggesting that this compound may exhibit similar effects .

2. Antimicrobial Properties

Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For example, a series of dual inhibitors targeting bacterial topoisomerases displayed low nanomolar IC50 values against Gram-positive bacteria . While specific data on the compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been associated with increased potency in various biological assays. In one study, it was found that the presence of a -CF3 group significantly improved the inhibition of serotonin uptake compared to non-fluorinated analogs . This trend underscores the importance of functional group modifications in enhancing biological activity.

Case Study 1: RBP4 Inhibition

A study focused on RBP4 antagonists highlighted that modifications similar to those found in this compound could lead to improved binding affinities and metabolic stability. The research demonstrated that specific structural elements contributed to reduced plasma levels of RBP4 through increased renal excretion .

Case Study 2: Antimicrobial Efficacy

Another case involved a series of compounds tested against various bacterial strains. The results showed that certain trifluoromethyl-containing compounds exhibited potent antibacterial activity with IC50 values below 100 nM against DNA gyrase and topoisomerase IV from E. coli . While direct studies on the compound are sparse, these findings suggest a promising avenue for further exploration.

Summary Table of Biological Activities

Activity Description Reference
RBP4 InhibitionSignificant reduction in serum levels in rodent models
Antimicrobial ActivityLow nanomolar IC50 values against Gram-positive bacteria
SAR InsightsEnhanced potency with trifluoromethyl modifications

Scientific Research Applications

Drug Development

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the pharmacological properties of the resulting compounds. Research has shown that derivatives of this compound exhibit significant biological activity, including antitumor and anti-inflammatory effects.

Synthesis of Bioactive Molecules

A notable application is in the synthesis of various bioactive molecules, particularly those targeting specific receptors or pathways in disease mechanisms. For example, its derivatives have been explored for their potential as inhibitors in cancer therapy and as modulators in neurological disorders.

Chiral Building Block

Due to its chiral nature, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid serves as an essential chiral building block in asymmetric synthesis. This is particularly relevant in the development of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. These compounds were tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of derivatives synthesized from this compound. The research demonstrated that certain modifications enhanced the ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration. This highlights its potential application in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-...Antitumor5.5Journal of Medicinal Chemistry
Derivative ANeuroprotective12.0Neuroscience Letters
Derivative BAnti-inflammatory8.0Pharmaceutical Research

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Properties
Target Compound 2-(Trifluoromethyl)phenyl C₁₇H₂₀F₃NO₄ 367.35 N/A N/A High steric hindrance due to ortho-CF₃; enhanced metabolic stability
4-(Trifluoromethyl)phenyl analog (CymitQuimica) 4-(Trifluoromethyl)phenyl C₁₆H₁₉F₃N₂O₂ 352.34 N/A N/A Para-CF₃ reduces steric strain; lower lipophilicity vs. ortho isomer
3-Bromophenyl analog (American Elements) 3-Bromophenyl C₁₆H₂₀BrNO₄ 370.24 N/A N/A Bromine enables cross-coupling reactions; higher molecular weight
3,5-Dimethoxyphenyl analog (Parchem) 3,5-Dimethoxyphenyl C₁₈H₂₅NO₆ 351.40 N/A N/A Electron-donating methoxy groups increase solubility in polar solvents
4-Fluorophenyl analog 4-Fluorophenyl C₁₆H₂₀FNO₄ 309.33 N/A N/A Fluorine enhances bioavailability; moderate steric effects
2-(Ethoxycarbonyl)phenyl analog (LEAP CHEM) 2-(Ethoxycarbonyl)phenyl C₁₉H₂₅NO₇ 379.40 N/A N/A Ester group facilitates hydrolysis to carboxylic acid

Preparation Methods

Organocatalytic Michael Addition

The foundational step in this approach involves the enantioselective Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, catalyzed by chiral organocatalysts. For instance, the use of a thiourea-based catalyst enables the formation of γ-nitro-β-trifluoromethylketones with >90% ee and >95:5 dr. This reaction proceeds under mild conditions (25°C, 24–48 hours) in dichloromethane, achieving yields of 85–92%. The nitro group serves as a latent amine, critical for subsequent cyclization.

Reductive Cyclization

The Michael adduct undergoes hydrogenation over palladium on carbon (Pd/C) in methanol under 50 psi H₂, reducing the nitro group to an amine. Spontaneous cyclization forms the pyrrolidine ring, establishing the 3R,4S configuration with retention of stereochemistry. This step typically delivers 70–75% yield and >99% ee for the trisubstituted pyrrolidine core.

Table 1: Key Parameters for Asymmetric Synthesis

StepCatalyst/ReagentConditionsYield (%)ee (%)
Michael AdditionThiourea Organocatalyst25°C, 48h, CH₂Cl₂85–92>90
Reductive CyclizationPd/C, H₂ (50 psi)MeOH, 12h70–75>99

Multi-Step Synthesis Involving Cyclization and Functionalization

Pyrrolidine Ring Formation

A alternative route begins with glycine ethyl ester, which undergoes nucleophilic substitution with 2-(trifluoromethyl)benzyl bromide in the presence of triethylamine (Et₃N) to install the trifluoromethylphenyl group. Cyclization via lithium tert-butoxide (LiOt-Bu) in tetrahydrofuran (THF) at −78°C generates the pyrrolidine skeleton with 65–70% yield.

Boc Protection and Stereochemical Control

The free amine on the pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP), achieving quantitative conversion. Asymmetric induction at the 3R and 4S positions is accomplished via ruthenium-catalyzed hydrogenation using [(S)-(-)-5,5′-bi(di(3,5-xylyl)phosphino)-4,4′-di-1,3-benzodioxole]ruthenium(II), which delivers >98% de.

Table 2: Multi-Step Synthesis Performance

StepReagents/ConditionsYield (%)de (%)
Nucleophilic Substitution2-(CF₃)C₆H₄CH₂Br, Et₃N, DMF78
CyclizationLiOt-Bu, THF, −78°C65–70
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂>95
Catalytic HydrogenationRu Catalyst, H₂ (30 psi)80>98

For late-stage introduction of the 2-(trifluoromethyl)phenyl group, a Suzuki-Miyaura coupling is employed. A boronic ester derivative of 2-(trifluoromethyl)benzene reacts with a bromopyrrolidine intermediate using palladium acetate (Pd(OAc)₂) and potassium carbonate (K₂CO₃) in toluene/water (3:1). This method achieves 75–80% yield while preserving stereochemical integrity.

Resolution of Racemic Mixtures

When racemic intermediates form, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents selectively hydrolyzes the undesired enantiomer, enhancing ee to >99%. This step is critical for APIs requiring high stereochemical purity.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

ParameterAsymmetric RouteMulti-Step Route
Total Steps25–6
Overall Yield60–65%40–45%
StereocontrolHigh (ee >99%)Moderate (de >98%)
ScalabilityPilot-scale feasibleLab-scale only

The asymmetric route offers superior enantioselectivity and fewer steps, making it preferable for industrial applications. However, the multi-step approach provides flexibility in intermediate functionalization, advantageous for derivative synthesis.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group complicates nucleophilic aromatic substitution. Employing Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) at 110°C in toluene improves coupling efficiency to 85%.

Catalytic System Tuning

Modifying the Ru catalyst’s phosphine ligand enhances hydrogenation diastereoselectivity. For example, substituting xylyl groups with adamantyl groups increases de from 98% to >99.5% .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound with high yield?

The synthesis involves multi-step protocols, including palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination or Suzuki-Miyaura coupling introduces the 2-(trifluoromethyl)phenyl group. Critical conditions include using palladium diacetate with tert-butyl XPhos as a ligand, cesium carbonate as a base, and tert-butanol as a solvent under inert atmosphere at 40–100°C. Post-coupling Boc protection ensures stability during subsequent steps .

Q. How can the stereochemical configuration of the pyrrolidine ring be confirmed?

X-ray crystallography provides definitive confirmation of stereochemistry. For indirect methods, nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximities between protons on the pyrrolidine ring. Chiral HPLC with cellulose-based columns can resolve enantiomers, leveraging retention time differences under hexane/isopropanol gradients .

Q. What purification techniques isolate the compound from complex reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves separation. Recrystallization from ethanol/water mixtures enhances purity, as evidenced in related Boc-protected pyrrolidine derivatives .

Q. Which spectroscopic methods verify the molecular structure and Boc group presence?

  • NMR : 1^1H NMR shows the tert-butyl singlet (δ 1.2–1.4 ppm) and pyrrolidine proton splitting. 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).
  • IR : A carbonyl stretch (~1680–1720 cm1^{-1}) indicates the Boc group.
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C17_{17}H21_{21}F3_3N2_2O4_4) .

Advanced Research Questions

Q. How can researchers resolve NMR data contradictions caused by the trifluoromethyl group's anisotropic effects?

High-field NMR (≥500 MHz) reduces signal overlap. 2D techniques like HSQC and HMBC correlate 1^1H and 13C^{13}\text{C} signals to assign ambiguous peaks. Variable-temperature NMR (e.g., 25°C to 60°C) or solvent substitution (CDCl3_3 vs. DMSO-d6_6) may mitigate splitting artifacts .

Q. How does the phenyl ring's substitution pattern influence conformational stability and biological activity?

Substituents at the 2-position (e.g., trifluoromethyl vs. 4-chloro) alter steric and electronic profiles. Computational modeling (DFT or molecular dynamics) predicts how bulky groups restrict pyrrolidine ring puckering, impacting binding affinity in biological targets. Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) reveal structure-activity trends .

Q. What methodologies optimize enantiomeric purity during scale-up synthesis?

Asymmetric catalysis using chiral ligands (e.g., BINAP) during coupling steps enhances enantioselectivity. For post-synthetic resolution, chiral HPLC with amylose-based columns achieves >99% ee. Validation via optical rotation comparison or Mosher ester analysis ensures stereochemical integrity .

Q. How does the Boc group affect downstream functionalization, and what are optimal deprotection conditions?

The Boc group stabilizes the pyrrolidine nitrogen during alkylation or acylation. Deprotection under mild acidic conditions (e.g., 4 M HCl in dioxane or TFA/CH2_2Cl2_2 at 0°C) prevents side reactions. Monitoring by TLC or LCMS ensures complete removal without degrading the carboxylic acid moiety .

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